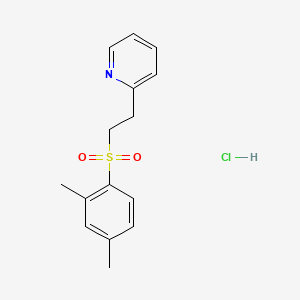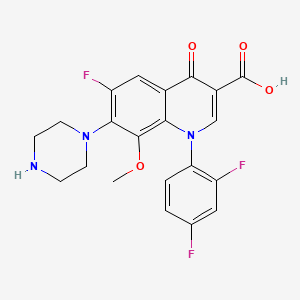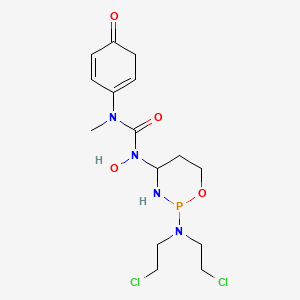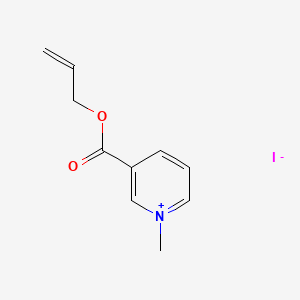
1-Methyl-4-allyloxy-carbonylpyridinium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-allyloxy-carbonylpyridinium iodide is a pyridinium salt with a unique structure that combines a pyridinium ring with an allyloxy-carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-4-allyloxy-carbonylpyridinium iodide can be synthesized through a multi-step process involving the alkylation of pyridine derivatives. The typical synthetic route includes:
Alkylation of Pyridine: Pyridine is first alkylated with methyl iodide to form 1-methylpyridinium iodide.
Introduction of Allyloxy-Carbonyl Group: The 1-methylpyridinium iodide is then reacted with allyl chloroformate in the presence of a base such as triethylamine to introduce the allyloxy-carbonyl group, forming this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-allyloxy-carbonylpyridinium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the allyloxy-carbonyl group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridinium salts.
Scientific Research Applications
1-Methyl-4-allyloxy-carbonylpyridinium iodide has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Materials Science:
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.
Biological Studies: Studied for its interactions with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-methyl-4-allyloxy-carbonylpyridinium iodide involves its interaction with molecular targets such as enzymes or receptors. The pyridinium ring can participate in π-π interactions, while the allyloxy-carbonyl group can form hydrogen bonds or covalent bonds with target molecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
- 1-Ethyl-4-methoxycarbonylpyridinium iodide
- 1-Methyl-4-phenylpyridinium iodide
- 1-Methyl-4-(4-morpholinylcarbonyl)pyridinium iodide
Comparison:
- 1-Ethyl-4-methoxycarbonylpyridinium iodide: Similar structure but with an ethyl group instead of a methyl group. It has different reactivity and applications.
- 1-Methyl-4-phenylpyridinium iodide: Contains a phenyl group, leading to different electronic properties and potential applications in materials science.
- 1-Methyl-4-(4-morpholinylcarbonyl)pyridinium iodide: Contains a morpholinyl group, which can enhance its solubility and interactions with biological molecules.
Properties
CAS No. |
102583-98-2 |
|---|---|
Molecular Formula |
C10H12INO2 |
Molecular Weight |
305.11 g/mol |
IUPAC Name |
prop-2-enyl 1-methylpyridin-1-ium-3-carboxylate;iodide |
InChI |
InChI=1S/C10H12NO2.HI/c1-3-7-13-10(12)9-5-4-6-11(2)8-9;/h3-6,8H,1,7H2,2H3;1H/q+1;/p-1 |
InChI Key |
RVVKFHNBQKOOPU-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=CC=CC(=C1)C(=O)OCC=C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


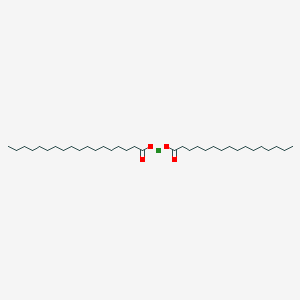
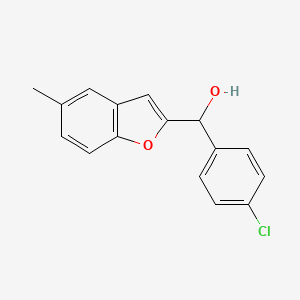


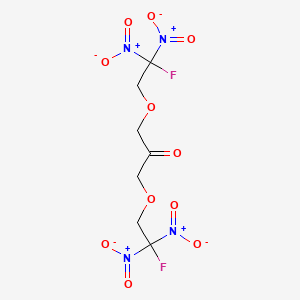
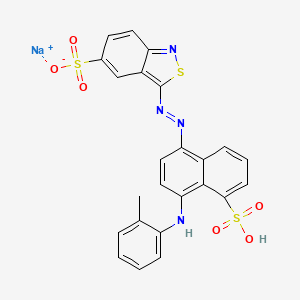
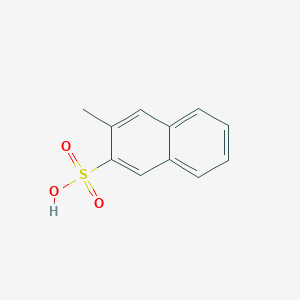
![2-Benzofuran-1,3-dione;[3-hydroxy-2-(hydroxymethyl)-2-methylpropyl] tetradecanoate](/img/structure/B12708681.png)
![5-[3-(2,5-Dimethoxyphenyl)propyl]-2-methylaniline](/img/structure/B12708685.png)
